molecular formula C6H9N3OS B6234361 1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one CAS No. 1528495-82-0

1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one

Cat. No. B6234361
CAS RN: 1528495-82-0
M. Wt: 171.2
InChI Key:
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Description

1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one, more commonly referred to as MMT, is a synthetic compound that has been studied for its potential applications in scientific research. MMT is a small molecule that can be synthesized in the laboratory, and it has a range of properties that make it attractive for use in scientific experiments.

Scientific Research Applications

MMT has been studied for its potential applications in scientific research. It has been used as a model compound to study the mechanism of action of certain drugs, and it has been used in the synthesis of more complex molecules. MMT has also been used in the study of enzyme inhibitors, and it has been used in the study of the structure and function of proteins. Additionally, MMT has been used in the study of the pharmacology of certain drugs, and it has been used in the study of the biological activity of certain compounds.

Mechanism of Action

The mechanism of action of MMT is not yet fully understood, but it is believed to act as an inhibitor of certain enzymes. Specifically, MMT has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. Additionally, MMT has been shown to interact with certain proteins, which may be responsible for its effects on enzyme activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of MMT are not yet fully understood, but it has been shown to have some effects on the metabolism of certain drugs. Specifically, MMT has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the concentration of certain drugs in the body. Additionally, MMT has been shown to interact with certain proteins, which may be responsible for its effects on enzyme activity.

Advantages and Limitations for Lab Experiments

The advantages of using MMT in laboratory experiments include its low cost, its ease of synthesis, and its ability to be used as a model compound for the study of drug metabolism and enzyme inhibitors. Additionally, MMT is a small molecule, which makes it easy to work with in the laboratory.
The limitations of using MMT in laboratory experiments include its lack of selectivity, its potential to interact with other molecules, and its potential to cause adverse effects in the body. Additionally, MMT is not a very potent inhibitor of enzymes, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for the study of MMT. These include the development of more selective inhibitors of enzymes, the study of the pharmacology of MMT, the development of new synthetic methods for the synthesis of MMT, and the development of new applications for MMT in scientific research. Additionally, further research into the biochemical and physiological effects of MMT could help to better understand its mechanism of action and its potential therapeutic applications.

Synthesis Methods

MMT can be synthesized using a range of methods, including the Biginelli reaction, the Ugi reaction, and the Knoevenagel reaction. The Biginelli reaction is a three-component condensation reaction between an aldehyde, an acid, and a urea or thiourea. The Ugi reaction is a four-component condensation reaction between an aldehyde, an isocyanide, an acid, and a secondary amine. The Knoevenagel reaction is a condensation reaction between an aldehyde and an active methylene compound. These reactions can be used to synthesize MMT in a laboratory setting.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one' involves the conversion of 4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole-3-thiol to 1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one through a series of reactions.", "Starting Materials": [ "4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole-3-thiol", "Ethyl chloroacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Acetone", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole-3-thiol is reacted with ethyl chloroacetate in the presence of sodium hydroxide to form ethyl 4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole-3-carboxylate.", "Step 2: Ethyl 4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole-3-carboxylate is hydrolyzed with hydrochloric acid to form 4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole-3-carboxylic acid.", "Step 3: 4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole-3-carboxylic acid is decarboxylated with sodium bicarbonate in acetone to form 4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole-3-thiol.", "Step 4: 4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazole-3-thiol is reacted with ethyl chloroacetate in the presence of sodium hydroxide to form ethyl 1-(4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)ethylcarbamate.", "Step 5: Ethyl 1-(4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)ethylcarbamate is hydrolyzed with hydrochloric acid to form 1-(4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)ethan-1-ol.", "Step 6: 1-(4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)ethan-1-ol is oxidized with sodium hypochlorite in the presence of sodium chloride to form 1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one." ] }

CAS RN

1528495-82-0

Product Name

1-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]ethan-1-one

Molecular Formula

C6H9N3OS

Molecular Weight

171.2

Purity

95

Origin of Product

United States

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